2-(4-(2-(Ethylsulfonyl)ethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(2-(Ethylsulfonyl)ethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group substituted with an ethylsulfonyl ethyl chain. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(Ethylsulfonyl)ethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-(2-(Ethylsulfonyl)ethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(4-(2-(Ethylsulfonyl)ethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the final product . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the ethylsulfonyl group.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine substituent instead of the ethylsulfonyl group.
Uniqueness
The presence of the ethylsulfonyl group in 2-(4-(2-(Ethylsulfonyl)ethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique reactivity and properties compared to similar compounds. This functional group can participate in additional chemical reactions, making the compound versatile for various applications.
Properties
Molecular Formula |
C16H25BO4S |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-[4-(2-ethylsulfonylethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO4S/c1-6-22(18,19)12-11-13-7-9-14(10-8-13)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11-12H2,1-5H3 |
InChI Key |
XHGICBGISLPINB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCS(=O)(=O)CC |
Origin of Product |
United States |
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